1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC15799846
Molecular Formula: C12H16F3NO
Molecular Weight: 247.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16F3NO |
|---|---|
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | 1-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-1,1-difluoro-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C12H16F3NO/c1-7(16)8-5-4-6-9(10(8)13)12(14,15)11(2,3)17/h4-7,17H,16H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | BYHIODNPEYCJTJ-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N |
Introduction
1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol is a complex organic compound that incorporates several functional groups, including an amino group, a fluorophenyl ring, and a difluoromethyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and potential applications.
Synthesis and Preparation
The synthesis of 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol typically involves multiple steps, including the formation of the difluoromethyl group and the introduction of the aminoethyl side chain. This process may involve asymmetric synthesis techniques to achieve the desired stereochemistry.
Applications and Potential Uses
While specific applications for this compound are not widely documented, its structural features suggest potential uses in pharmaceuticals or as an intermediate in organic synthesis. The presence of fluorine atoms can enhance biological activity and stability, making it a candidate for drug development.
Safety and Handling
As with many organic compounds, handling 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol requires caution. It is essential to consult Safety Data Sheets (SDS) for specific safety information, including potential hazards and protective measures.
Potential Applications
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Drug Development Intermediate |
| Materials Science | Fluorinated Compounds for Enhanced Stability |
Synthesis Overview
| Step | Description |
|---|---|
| 1. Formation of Difluoromethyl Group | Utilizes fluorinating agents |
| 2. Introduction of Aminoethyl Side Chain | Involves asymmetric synthesis techniques |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume